molecular formula C19H20N2O2 B1210832 9-(5-Carboxypentylamino)acridine CAS No. 75572-57-5

9-(5-Carboxypentylamino)acridine

Cat. No. B1210832
CAS RN: 75572-57-5
M. Wt: 308.4 g/mol
InChI Key: UGOCKNBOLYNHSB-UHFFFAOYSA-N
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Description

9-(5-Carboxypentylamino)acridine, commonly known as 9-CPA, is a fluorescent dye that has been widely used in scientific research. It belongs to the acridine family and is known for its ability to bind to DNA and RNA as well as its fluorescent properties.

Scientific Research Applications

Affinity Adsorbent Ligand

9-(5-Carboxypentylamino)-acridine serves as an affinity adsorbent ligand. It has been synthesized and used to create an efficient affinity adsorbent for purifying acetylcholinesterase from Electrophorus electricus electric organ. This application demonstrates its utility in biochemical research and protein purification processes (Brooks, Tiller, & Struve, 1980).

Interaction with DNA

The molecule interacts with DNA, which is crucial for understanding its mutagenic and carcinogenic properties. Studies have evaluated the intermolecular interactions between nucleic acid base pairs and 9-amino-[N-(2-dimethylamino)ethyl] acridine-4-carboxamide, providing insights into binding patterns, stability of drug–base pair complexes, and preferred binding sites (Shukla, Mishra, & Tiwari, 2006).

Antitumor Potential

There's significant research on the antitumor potential of derivatives of N-[2-(dimethylamino)ethyl]acridine-4-carboxamide. These compounds bind to DNA by intercalation and have shown promising activity against solid tumors in vivo (Atwell et al., 1987). Further, studies on 5-substituted derivatives have revealed their in vivo antitumor activity, specifically against Lewis lung solid tumor (Denny et al., 1987).

DNA Structure Targeting

Research on small molecules targeting multiple DNA structures, including novel 9‐aminoacridine carboxamides, has been conducted. These studies assess their effects on various DNA tertiary structures and their antiproliferative activity, contributing to the understanding of DNA-binding drugs and their biological activity (Howell et al., 2012).

Reactivity and Synthesis

The reactivity of the 9-aminoacridine chromophore in various reactions, including guanidylation, has been explored. This research has led to the discovery of novel cyclic and spirocyclic acridine derivatives, broadening the understanding of acridine chemistry and its potential applications in drug development (Ma, Day, & Bierbach, 2007).

Interactions with Proteins and Nucleic Acids

Studies have also been conducted on the interaction of 9-peptidylaminoacridines with proteins and nucleic acids. These interactions are important for understanding the pharmacological activity and tissue distribution of these compounds (Sachdev, Brownstein, & Fruton, 1974).

properties

IUPAC Name

6-(acridin-9-ylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c22-18(23)12-2-1-7-13-20-19-14-8-3-5-10-16(14)21-17-11-6-4-9-15(17)19/h3-6,8-11H,1-2,7,12-13H2,(H,20,21)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGOCKNBOLYNHSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00226480
Record name 9-(5-Carboxypentylamino)acridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00226480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(5-Carboxypentylamino)acridine

CAS RN

75572-57-5
Record name 9-(5-Carboxypentylamino)acridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075572575
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-(5-Carboxypentylamino)acridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00226480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6-Aminohexanoic acid (1.47 g, 11.2 mmol) was added to a solution of 9-phenoxyacridine (2.7 g, 10 mmol) in phenol (15 g). The suspension was stirred at 120° C. for 2 h. The solution was cooled to room temperature and poured into ether whereby the product precipitated as a yellow-green solid. It was triturated with hot ethanol, filtered then washed with ethanol, giving crude 9-(5-carboxypentyl) aminoacridine.Yield 2.4 g (78%).
Quantity
1.47 g
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
AS Brooks, GE Tiller, WG Struve - Biochimica et Biophysica Acta (BBA) …, 1980 - Elsevier
We have developed a simple method for the synthesis of the ligand 9-(5-carboxypentylamino)-acridine and the resulting affinity adsorbent using Sepharose CL-4B. This affinity …
Number of citations: 7 www.sciencedirect.com
JK Oh - 1983 - koasas.kaist.ac.kr
Acetylcholinesterase (EC 3.1.1.7. AChE) hydrolyzes acetylcholine from the nerve terminal. It has been suggested that native acetylcholinesterase is associated with the basal lamina (…
Number of citations: 0 koasas.kaist.ac.kr
BD Dayton - 1987 - search.proquest.com
Acetylcholinesterase (AChE)(acetylcholine hydrolase, EC 3.1. 1.7) catalyzes ester hydrolysis through nucleophilic attack of an active-site serine on the acyl carbon of the substrate, …
Number of citations: 1 search.proquest.com
JY Fan, M Tercel, WA Denny - Anti-cancer drug design, 1997 - ingentaconnect.com
We report the first synthesis of examples of the seco-CI DNA alkylating moiety 3-(chloromethyl)-6-hydroxyindoline linked to a 9-aminoacridine DNA-intercalating unit (compounds 1a-1c)…
Number of citations: 20 www.ingentaconnect.com
AL Gotter, MA Kaetzel, JR Dedman - … and Physiology Part A: Molecular & …, 1998 - Elsevier
The stunning sensations produced by electric fish, particularly the electric eel, Electrophorus electricus, have fascinated scientists for centuries. Within the last 50 years, however, …
Number of citations: 89 www.sciencedirect.com
HC Froede, IB Wilson - Molecular pharmacology, 1985 - Citeseer
MATERIALS AND METHODS Materials. Acetylcholinesterase(18 5)(EC 3.1. 1.7) from electric eel was purified by affinity chromatography using the methods of Brooks et 01.(13) and …
Number of citations: 13 citeseerx.ist.psu.edu
JB Adams, D McDonald, JI Ademola, DW Hutchinson - salina
Number of citations: 0

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